1-(4-Bromophenoxy)-3-chlorobenzene
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Overview
Description
1-(4-Bromophenoxy)-3-chlorobenzene is an organic compound with the molecular formula C12H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromophenoxy group at the 1-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenoxy)-3-chlorobenzene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-bromophenol reacts with 3-chlorobenzene under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenolic or quinone derivatives. Reduction reactions can convert the bromine or chlorine atoms to hydrogen.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMSO, and elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Phenolic or quinone derivatives from oxidation.
- Hydrogenated products from reduction.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-chlorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
1-(4-Bromophenoxy)-2-chlorobenzene: Similar structure but with the chlorine atom at the 2-position.
1-(4-Bromophenoxy)-4-chlorobenzene: Chlorine atom at the 4-position.
1-(4-Bromophenoxy)-3-fluorobenzene: Fluorine atom instead of chlorine at the 3-position.
Uniqueness: 1-(4-Bromophenoxy)-3-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and material science .
Properties
Molecular Formula |
C12H8BrClO |
---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
1-bromo-4-(3-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8BrClO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H |
InChI Key |
PGQJHEFUVALPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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